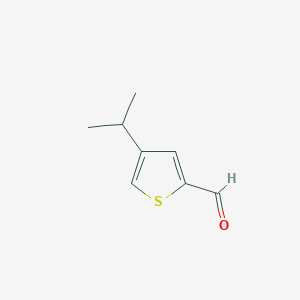
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C9H10OS. It is a yellow liquid with a strong odor and is used in various research applications.
Mechanism Of Action
The mechanism of action of 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is not well understood. However, it is believed to act as a potent inhibitor of various enzymes, including cytochrome P450 and monoamine oxidase. It is also believed to have antioxidant properties, which may contribute to its pharmacological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) are not well studied. However, it is believed to have various pharmacological effects, including antifungal, antibacterial, and antioxidant properties. It is also believed to have potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, its low yield and limited solubility in water can be a limitation for certain experiments.
Future Directions
There are various future directions for research on 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI). One potential direction is the development of novel synthetic methods for this compound, which could improve its yield and purity. Another direction is the study of its pharmacological effects, including its potential therapeutic applications in the treatment of various diseases. Finally, the development of new applications for this compound in material science could also be a promising area of research.
Conclusion:
In conclusion, 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel synthetic methods, new therapeutic applications, and new applications in material science.
Synthesis Methods
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) can be synthesized by reacting 2-thiophenecarboxylic acid with isopropyl magnesium bromide, followed by oxidation with chromic acid. The yield of this method is around 50%.
Scientific Research Applications
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is used in various scientific research applications, including organic synthesis, pharmaceuticals, and material science. It is used as a starting material for the synthesis of various compounds, including heterocycles and chiral compounds. It is also used as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents. In material science, it is used as a precursor for the synthesis of various polymers and plastics.
properties
CAS RN |
163461-02-7 |
|---|---|
Product Name |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) |
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
4-propan-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |
InChI Key |
XQJYJCWQRXGNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=C1)C=O |
Canonical SMILES |
CC(C)C1=CSC(=C1)C=O |
synonyms |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



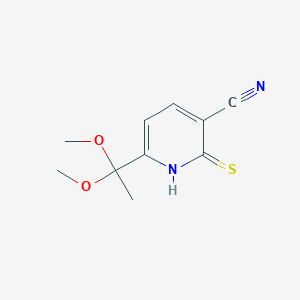
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
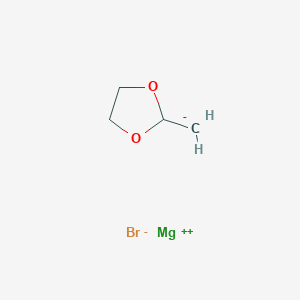

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
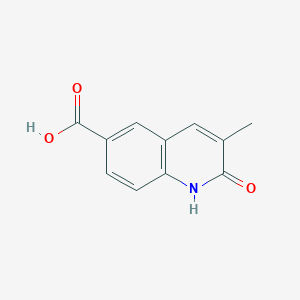
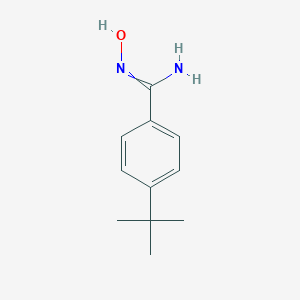
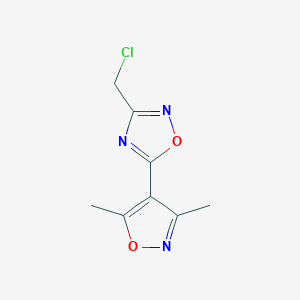
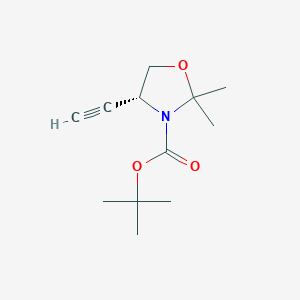
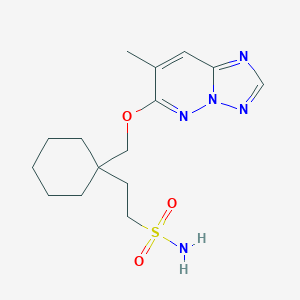

![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
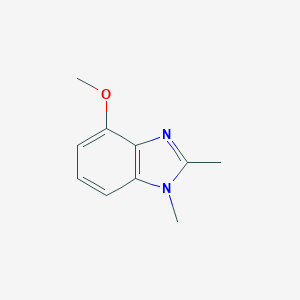
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)